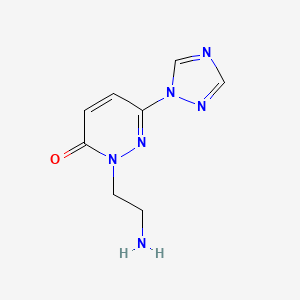
2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one
Overview
Description
2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one (hereafter referred to as 2-AEP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a nitrogen-containing heterocyclic compound that belongs to the family of pyridazinone derivatives. 2-AEP has been studied for its ability to act as a ligand in enzyme-mediated reactions, as well as its potential to induce biochemical and physiological effects.
Scientific Research Applications
Synthesis and Molecular Structure
- A study focused on the synthesis and characterization of pyridazine derivatives, highlighting the structural variety achievable through different synthetic routes. These compounds were evaluated for their antimicrobial activity, indicating the importance of pyridazine cores in developing potential antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).
Antimicrobial Activity
- Research on pyridazine derivatives has shown their effectiveness against various microorganisms, suggesting their potential use in creating new antimicrobial agents. The structural modifications of these compounds can lead to varying degrees of biological activity, emphasizing the role of chemical diversity in drug discovery (El-Mariah, Hosny, & Deeb, 2006).
Chemical Reactivity and Modifications
- The chemical reactivity of pyridazine compounds allows for the synthesis of a wide range of derivatives with potential pharmacological applications. For example, the formation of different heterocyclic systems by reacting pyridazine derivatives with various reagents demonstrates the versatility of these compounds in organic synthesis (Svete, 2005).
properties
IUPAC Name |
2-(2-aminoethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c9-3-4-13-8(15)2-1-7(12-13)14-6-10-5-11-14/h1-2,5-6H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZGMJAUEPECLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=NC=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





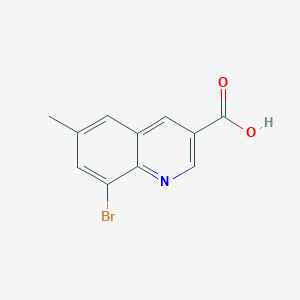

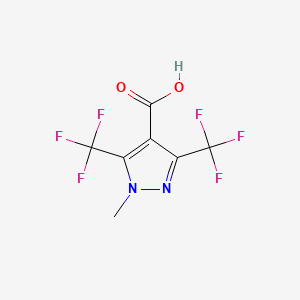
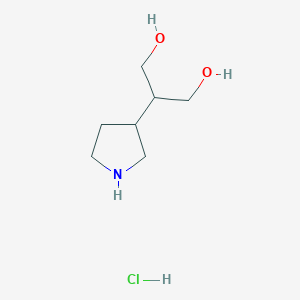
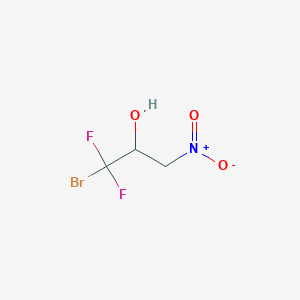
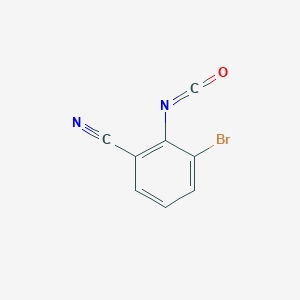

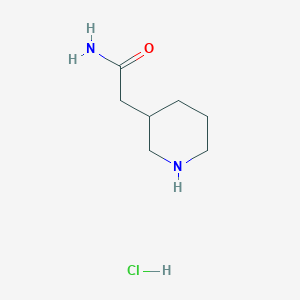
![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)
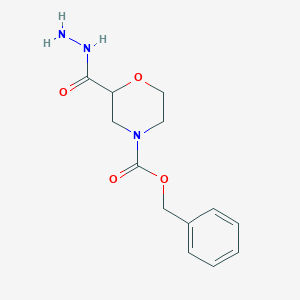

![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)